2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid
Overview
Description
2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly interesting due to the presence of trifluoromethyl groups, which can impart unique chemical and physical properties.
Mechanism of Action
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are often used in peptide synthesis . The Boc group serves as a protective group for the amino moiety during synthesis .
Mode of Action
The 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid interacts with its targets through the Boc group. The Boc group is selectively removed via treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This deprotection process allows the amino moiety to interact with other compounds in the synthesis process .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in peptide synthesis . The removal of the Boc group allows the amino moiety to participate in peptide bond formation, affecting the overall structure and function of the synthesized peptide .
Pharmacokinetics
It’s known that the boc group can be removed rapidly and effectively at high temperatures using a thermally stable ionic liquid . This suggests that the compound’s bioavailability could be influenced by temperature and the presence of certain solvents .
Result of Action
The primary result of the action of this compound is the synthesis of peptides with specific structures and functions . The removal of the Boc group allows the formation of peptide bonds, leading to the creation of peptides that can have various biological effects depending on their structure .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the deprotection of the Boc group is enhanced by high temperatures and the presence of a thermally stable ionic liquid . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, solvent, and water content .
Biochemical Analysis
Biochemical Properties
The tert-butoxycarbonyl (Boc) group in 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This property allows it to interact with various enzymes and proteins in biochemical reactions. The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Cellular Effects
Compounds with Boc groups are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its Boc group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . This process involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .
Temporal Effects in Laboratory Settings
Boc-protected amines can be deprotected within 10 minutes under certain conditions .
Metabolic Pathways
Boc-protected amines are known to be involved in various biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid typically involves the protection of an amino acid derivative with a Boc group. The process generally includes the following steps:
Starting Material: The synthesis begins with an amino acid derivative that contains the trifluoromethyl and dimethyl groups.
Reaction Conditions: The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of Boc-protected amino acids, including this compound, involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The trifluoromethyl groups can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in ethyl acetate, or methanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or neutral conditions.
Major Products
Deprotection: The major product is the free amino acid derivative after the removal of the Boc group.
Substitution: Depending on the nucleophile used, the major products can vary but typically involve the replacement of the Boc-protected amino group with the nucleophile.
Scientific Research Applications
2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions, where the Boc group serves as a temporary protecting group.
Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of peptide-based drugs.
Industry: The compound is used in the production of fine chemicals and advanced materials where precise control over functional group protection is required.
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group instead of trifluoromethyl groups.
Uniqueness
2-((Tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid is unique due to the presence of trifluoromethyl groups, which can enhance the compound’s stability and reactivity. The trifluoromethyl groups also impart unique electronic properties that can influence the compound’s behavior in chemical reactions and biological systems.
Properties
IUPAC Name |
4,4,4-trifluoro-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO4/c1-9(2,3)19-8(18)15-6(7(16)17)10(4,5)11(12,13)14/h6H,1-5H3,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQRGOIPUSJXNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2242426-49-7 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-4,4,4-trifluoro-3,3-dimethylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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